N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that can affect its reactivity.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity. Techniques such as spectroscopy and chromatography can be used.Scientific Research Applications
Antimicrobial Activity
Compounds with structures related to N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been synthesized and tested for antimycobacterial activity. These studies have shown that derivatives of pyridines and pyrazines, including those incorporating thiadiazole moieties, exhibit significant activity against Mycobacterium tuberculosis, with some compounds demonstrating potency up to 16 times that of the standard drug pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
Cytotoxic Activity
Research into pyrazole derivatives, including those similar to the query compound, has identified several with in vitro cytotoxic activity against various cancer cell lines. For instance, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and demonstrated activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as cancer therapeutics (Hassan, Hafez, & Osman, 2014).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, including those structured around thiadiazole, have been explored for their ability to inhibit photosynthetic electron transport. This research is foundational for the development of new herbicides, with certain compounds showing inhibitory properties at micromolar concentrations, comparable to commercial herbicides like diuron, lenacil, and hexazinone (Vicentini et al., 2005).
Synthesis of Fluorescent Dyes
N-ethoxycarbonylpyrene- and perylene thioamides have been used to synthesize a variety of fluorescent dyes. These compounds, including thiazole-4-one moieties, display a wide range of fluorescence emission, indicating their potential for applications in molecular probes and optical materials (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, or improvements to its synthesis.
properties
IUPAC Name |
3-methoxy-1-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S2/c1-6(2)19-11-14-13-10(20-11)12-8(17)7-5-16(3)15-9(7)18-4/h5-6H,1-4H3,(H,12,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSGJIUZLTXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.